galphimine E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

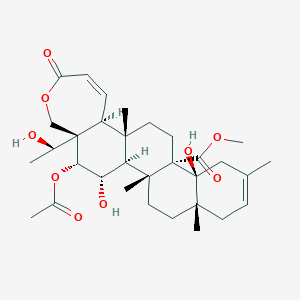

galphimine E is a natural product found in Galphimia gracilis and Galphimia glauca with data available.

Aplicaciones Científicas De Investigación

Supercritical Fluid Extraction

Supercritical fluid extraction has emerged as a prominent technique for isolating galphimines from Galphimia glauca. This method utilizes supercritical carbon dioxide as a solvent, which allows for efficient extraction while preserving the integrity of the compounds.

- Optimal Conditions : Research indicates that the highest yield of galphimines occurs at specific conditions: 323.15 K temperature, 33.75 MPa pressure, and a particle diameter of 326 μm. Under these conditions, an average concentration of galphimine B (an active derivative) was found to be 19.5 mg·g−1 with a standard deviation of 5.2 mg·g−1 .

Conventional Solvent Extraction

Traditional methods using organic solvents such as ethanol and methanol have also been employed to extract galphimines. While these methods can yield high concentrations, they often involve complex separation and purification processes that may lead to thermal degradation of sensitive compounds .

Anxiolytic Properties

Although galphimine E is not directly active, it plays a crucial role in the synthesis of galphimine A, which has demonstrated anxiolytic effects. Studies have shown that extracts containing galphimine A can significantly reduce anxiety levels in patients when compared to conventional treatments like sertraline and lorazepam .

Anti-inflammatory Effects

Research indicates that both galphimine A and E exhibit anti-inflammatory properties. In methanolic extracts of Galphimia glauca, these compounds have been identified as key principles responsible for reducing inflammation .

Potential in Treating Allergic Reactions

The extracts from Galphimia glauca, rich in various galphimines including E, have shown promise in treating allergic reactions and asthma symptoms. The anti-asthmatic potential was observed in animal models where extracts reduced bronchial hyperreactivity .

Study on Anxiolytic Effects

A clinical study evaluated the effects of Galphimia glauca extract containing galphimine A on anxiety disorders among young adults. The results indicated no significant difference between the herbal treatment and standard pharmaceutical interventions . This highlights the therapeutic potential of compounds derived from this compound through its conversion to more active forms.

Research on Anti-inflammatory Properties

A comprehensive investigation into the anti-inflammatory effects of Galphimia glauca extracts revealed that both galphimine A and E contributed to significant reductions in inflammatory markers in treated subjects . This reinforces the need for further exploration into the mechanisms through which these compounds exert their effects.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Extraction Method | Supercritical fluid extraction (optimal conditions: 323.15 K, 33.75 MPa) |

| Active Derivative | Galphimine A (synthesized from this compound) |

| Anxiolytic Effects | Comparable efficacy to sertraline and lorazepam in anxiety treatment |

| Anti-inflammatory Properties | Significant reduction in inflammation markers observed |

| Anti-allergenic Potential | Effective in reducing bronchial hyperreactivity in animal models |

Propiedades

Fórmula molecular |

C32H46O9 |

|---|---|

Peso molecular |

574.7 g/mol |

Nombre IUPAC |

methyl (1S,2R,5S,10S,11S,14S,15S,21R,22R,23S)-22-acetyloxy-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate |

InChI |

InChI=1S/C32H46O9/c1-18-10-11-27(4)12-14-29(6)24-23(36)25(41-20(3)34)30(19(2)33)17-40-22(35)9-8-21(30)28(24,5)13-15-31(29,26(37)39-7)32(27,38)16-18/h8-10,19,21,23-25,33,36,38H,11-17H2,1-7H3/t19-,21+,23+,24+,25+,27-,28+,29-,30-,31+,32+/m1/s1 |

Clave InChI |

MAASNULAYUTHCM-STODXTIPSA-N |

SMILES isomérico |

CC1=CC[C@@]2(CC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5(COC(=O)C=C[C@H]5[C@@]4(CC[C@]3([C@@]2(C1)O)C(=O)OC)C)[C@@H](C)O)OC(=O)C)O)C)C |

SMILES canónico |

CC1=CCC2(CCC3(C4C(C(C5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)OC(=O)C)O)C)C |

Sinónimos |

galphimine E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.